3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight
3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight
An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.[1][2] This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.
Part 1: Foundational Physicochemical & Structural Properties
3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.[3] The strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[4] An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.
Core Properties Summary
The essential physicochemical data for 3,5-Bis(trifluoromethyl)hydrocinnamic acid are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.
| Property | Value | Source(s) |
| Molecular Weight | 286.17 g/mol | [1][3][5][6] |
| Molecular Formula | C₁₁H₈F₆O₂ | [1][3] |
| CAS Number | 181772-16-7 | [1][3] |
| Synonyms | 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid | [3] |
| Appearance | White solid / crystalline solid | [5][7] |
| Melting Point | 68-73 °C | [3][5] |
| Boiling Point | 247 °C (at 760 mmHg) | [3] |
| Density | 1.427 g/cm³ | [3] |
Molecular Structure
The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.
Caption: Molecular structure of 3,5-Bis(trifluoromethyl)hydrocinnamic acid.
Part 2: Authoritative Determination of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic masses of all atoms in the molecule (C₁₁H₈F₆O₂).[8]
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(11 x Carbon atomic mass) + (8 x Hydrogen atomic mass) + (6 x Fluorine atomic mass) + (2 x Oxygen atomic mass)
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(11 x 12.011) + (8 x 1.008) + (6 x 18.998) + (2 x 15.999) = 286.17 g/mol
This calculated value serves as the benchmark for experimental verification.
Experimental Verification Workflow
A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.
Caption: Workflow for the authoritative characterization of a small molecule.
Gold Standard: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a molecule like 3,5-Bis(trifluoromethyl)hydrocinnamic acid, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.
Experimental Protocol: Direct Infusion ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.
-
Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the [M-H]⁻ ion.
-
The observed m/z value should be approximately 285.16 (286.17 - 1.01).
-
Trustworthiness: The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.[9] For this compound, ¹H and ¹⁹F NMR are particularly informative. ¹H NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons. ¹⁹F NMR is crucial for verifying the presence of the two -CF₃ groups, which are the most mass-heavy substituents.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for signals corresponding to the two aliphatic CH₂ groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹⁹F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine spectrum.
-
Expected Signals: A single, sharp signal is expected, as both -CF₃ groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.
-
-
Trustworthiness: The combination of ¹H and ¹⁹F NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of C₁₁H₈F₆O₂, it validates the molecular formula used for the theoretical molecular weight calculation.
Part 3: Contextual Significance in Drug Development
The molecular weight and structure of 3,5-Bis(trifluoromethyl)hydrocinnamic acid are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.
Role as a Synthetic Building Block
This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.
Caption: Role as an intermediate in the synthesis of bioactive amides.
Application in NK-1 Receptor Antagonism
A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.[7][11] These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.[7][11] The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.
Conclusion
The molecular weight of 3,5-Bis(trifluoromethyl)hydrocinnamic acid is definitively established as 286.17 g/mol . This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.
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